molecular formula C9H9BrO2S B2372978 Methyl 4-bromo-2-(methylthio)benzoate CAS No. 1824127-03-8

Methyl 4-bromo-2-(methylthio)benzoate

Cat. No.: B2372978
CAS No.: 1824127-03-8
M. Wt: 261.13
InChI Key: YJLVEWVNFFFEAF-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-bromo-2-(methylthio)benzoate within Aromatic Heteroatom Chemistry Research

This compound is a polysubstituted aromatic compound that serves as a notable example within the field of heteroatom chemistry. Its structure incorporates three distinct and synthetically valuable functional groups: a bromine atom, a methylthio (thioether) group, and a methyl ester group, each imparting specific reactivity to the molecule. The presence of both sulfur and halogen heteroatoms on the benzene (B151609) ring makes it a versatile platform for constructing more complex molecular frameworks.

The bromine atom at the 4-position is a particularly important feature, acting as a synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific, pre-defined location on the aromatic ring. The methylthio group at the 2-position influences the electronic properties of the benzene ring and can be chemically modified, for instance, through oxidation to sulfoxide (B87167) or sulfone derivatives, which can further alter the molecule's characteristics. The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization, such as amide bond formation. chemscene.com

Aryl thioethers are common motifs in natural products, pharmaceuticals, and agrochemicals, and significant research has been dedicated to methods for their synthesis. jst.go.jp Compounds like this compound are valuable intermediates in synthetic pathways that target molecules containing the aryl thioether moiety. jst.go.jp The study of such polysubstituted systems, where different heteroatoms coexist, is crucial for understanding their mutual electronic influence and for developing selective synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1824127-03-8 sigmaaldrich.comchemscene.com
Molecular FormulaC₉H₉BrO₂S chemscene.com
Molecular Weight261.14 g/mol chemscene.com
Physical FormSolid sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com

Rationale for Comprehensive Mechanistic and Synthetic Investigations

Comprehensive investigations into the synthesis and reaction mechanisms of molecules like this compound are driven by several key factors. The arrangement of electron-withdrawing (bromo, methyl ester) and electron-donating (methylthio) groups on the same aromatic ring creates a complex electronic environment that is of fundamental interest for physical organic chemistry.

Mechanistic studies often employ substituted benzoates to probe the electronic effects of substituents on reaction rates and equilibria. semanticscholar.orgresearchgate.net The Hammett linear free-energy relationship, for example, is a classic tool used to quantify these effects by correlating reaction rates with substituent constants. semanticscholar.org Studying the hydrolysis of the ester group in this compound can provide insight into how the ortho-methylthio and para-bromo groups collectively influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. nih.govresearchgate.net Such studies are essential for understanding and predicting the reactivity of complex aromatic systems.

From a synthetic perspective, the rationale is clear: developing efficient and selective methods to access and modify this compound opens doors to a wider range of target molecules. For example, research into nucleophilic aromatic substitution (SNAr) reactions on related heteroaryl halides provides a basis for understanding how the methylthio group might activate or deactivate the ring towards nucleophilic attack, or how the bromo group could be displaced under specific conditions. nih.gov The development of synthetic routes to its precursor, 4-Bromo-2-(methylthio)benzoic acid, is also a critical area of investigation. chemscene.com Ultimately, the goal is to establish a robust chemical toolbox that allows for the predictable and high-yielding manipulation of this and related polysubstituted aromatic scaffolds.

Table 2: Potential Reactivity of Functional Groups in this compound

Functional GroupPositionType of ReactionSignificance
-COOCH₃ (Methyl Ester)1Hydrolysis (Alkaline or Acidic)Forms carboxylic acid for further derivatization (e.g., amides). nih.gov
-S-CH₃ (Methylthio)2OxidationForms sulfoxide or sulfone, altering electronic properties.
-Br (Bromo)4Transition-Metal Cross-CouplingEnables C-C, C-N, C-O, or C-S bond formation. nih.gov
Aromatic Ring-Nucleophilic Aromatic Substitution (SNAr)Potential displacement of the bromo group by strong nucleophiles. nih.gov

Historical Development of Synthetic Approaches to Poly-substituted Aromatic Systems

The synthesis of poly-substituted aromatic compounds has been a central theme in organic chemistry for over a century. Historically, the primary method for introducing functional groups onto a benzene ring was through electrophilic aromatic substitution (EAS). fiveable.me This class of reactions, which includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, was foundational to the field. libretexts.org However, a major challenge in using EAS for the synthesis of poly-substituted systems is controlling the regioselectivity—the position at which the new substituent is introduced.

The directing effects of the substituents already present on the ring govern the outcome of subsequent substitutions. fiveable.me Activating, ortho-, para-directing groups (like amines, ethers) and deactivating, meta-directing groups (like nitro, carbonyl) often lead to mixtures of isomers, complicating purification and lowering yields. libretexts.org Early synthetic chemists developed multi-step strategies involving the use of "blocking groups" to temporarily occupy a position and direct substitution elsewhere, only to be removed in a later step. The order in which reactions are performed is critical to the success of a synthetic plan. libretexts.org

The development of modern synthetic methods has provided more powerful and precise tools. The limitations of classical EAS have been overcome by several key innovations:

Nucleophilic Aromatic Substitution (SNAr): This method allows for the substitution of a leaving group (typically a halide) on an aromatic ring by a nucleophile. It is generally effective only when the ring is "activated" by the presence of strong electron-withdrawing groups. nih.gov

Transition-Metal-Catalyzed Cross-Coupling: Beginning in the latter half of the 20th century, reactions like the Suzuki, Heck, and Stille couplings revolutionized the synthesis of poly-substituted aromatics. These methods allow for the precise formation of bonds between specific carbon atoms, offering unparalleled control over the final structure. nih.govrsc.org They are particularly effective for joining different aromatic fragments together. rsc.org

Directed Ortho-Metalation (DoM): This strategy uses a functional group on the ring to direct a strong base to deprotonate the adjacent (ortho) position, creating a nucleophilic site that can then react with an electrophile. This provides a powerful way to introduce substituents specifically at the ortho position, which can be difficult to achieve with classical EAS.

These modern techniques, often used in combination with classical methods, have transformed the synthesis of complex poly-substituted aromatic systems from a challenging art into a more rational and predictable science. google.com

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis involves strategically disconnecting the key functional groups: the C-Br bond, the C-S(methyl) bond, and the benzoate (B1203000) ester.

The bromine atom on the aromatic ring is a key feature. Its introduction can be envisioned through electrophilic aromatic substitution. A common and effective method for the bromination of aromatic compounds is the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). msu.edu This reaction proceeds via the generation of a highly reactive electrophile (Br⁺) that attacks the electron-rich benzene ring. msu.edu The regioselectivity of this substitution is directed by the existing substituents on the ring.

Alternatively, N-bromosuccinimide (NBS) can be used as a source of bromine radicals, particularly for benzylic bromination, which is not directly applicable here but is a relevant C-Br bond formation strategy. msu.edu For aromatic bromination, NBS can also be employed, often with a catalyst, to achieve regioselective halogenation. organic-chemistry.org

Table 1: Common Reagents for Aromatic Bromination

ReagentCatalyst/ConditionsApplication
Br₂FeBr₃Electrophilic aromatic substitution
N-Bromosuccinimide (NBS)Light or peroxidesBenzylic bromination
N-Bromosuccinimide (NBS)Acid catalystElectrophilic aromatic bromination

The methylthio group (-SMe) can be introduced onto the aromatic ring through several methods. One common approach is the electrophilic methylthiolation of aromatic compounds using methyl methanethiosulphonate in the presence of a Lewis acid like aluminum chloride. rsc.org This method directly installs the methylthio group onto the aromatic ring.

Another strategy involves the reaction of an aryl halide with a methylthiolating agent. Transition-metal-catalyzed cross-coupling reactions have become powerful tools for C-S bond formation. nih.gov For instance, a bromoarene can be coupled with a source of the methylthiolate anion (MeS⁻) using a palladium or copper catalyst. rsc.org However, the volatility and toxicity of methanethiol, a common source of methylthiolate, present challenges. nih.gov

Table 2: Strategies for C-S(methyl) Bond Formation

MethodReagentsKey Features
Electrophilic MethylthiolationMethyl methanethiosulphonate, AlCl₃Direct introduction of the -SMe group. rsc.org
Cross-Coupling ReactionAryl halide, MeS⁻ source, Pd or Cu catalystVersatile for various aryl halides. nih.govrsc.org

The methyl benzoate moiety is typically formed through the esterification of a benzoic acid derivative with methanol (B129727). The Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst (commonly sulfuric acid), is a classic and widely used method. blogspot.comtcu.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium is often shifted towards the products by using an excess of one reactant or by removing the water formed during the reaction. tcu.edugoogle.com

Alternatively, the ester can be formed from a more reactive carboxylic acid derivative, such as an acyl chloride, by reacting it with methanol. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride.

Table 3: Methods for Benzoate Ester Formation

MethodReactantsCatalyst/Conditions
Fischer EsterificationCarboxylic acid, AlcoholAcid catalyst (e.g., H₂SO₄), Heat. blogspot.comtcu.edu
From Acyl ChloridesAcyl chloride, AlcoholBase (e.g., pyridine)

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of suitable precursors that can be functionalized in a controlled manner.

A key precursor for the target molecule is a halogenated benzoic acid. For example, 4-bromobenzoic acid can be synthesized from toluene. The methyl group of toluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). youtube.com The resulting benzoic acid can then be brominated at the para position.

Another route starts with an already substituted benzene derivative. For instance, 4-bromo-2-methylbenzoic acid can serve as a precursor. This compound can be synthesized through various methods, including the halogenation and subsequent oxidation of a suitable toluene derivative. chemicalbook.com The synthesis of 2-halogenated benzoic acids can also be achieved by reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound, which can offer high selectivity. google.com

Once a suitable halogenated benzoic acid or its ester is obtained, the methylthio group can be introduced. As mentioned earlier, electrophilic methylthiolation can be performed on an activated aromatic ring. rsc.org

Alternatively, a nucleophilic aromatic substitution (SNAAr) reaction can be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, a more general approach is the transition-metal-catalyzed cross-coupling of a bromo-substituted precursor with a methylthiolating agent. nih.gov Recent advancements have led to the development of less odorous and more stable methylthiolating agents to overcome the challenges associated with methanethiol. nih.gov

The synthesis of aromatic thiols, which can then be methylated, is also a viable pathway. Aromatic thiols can be prepared by reacting a nuclear monohalo-substituted aromatic compound with an excess of an alkali metal monosulfide in a polar organic solvent. google.com The resulting thiol can then be alkylated with a methylating agent to form the methylthioether.

Esterification Techniques for Carboxylic Acids

A common and direct method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-(methylthio)benzoic acid. This classical transformation can be achieved using several well-established protocols.

One of the most frequently employed methods is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the formation of the methyl ester by using a large excess of methanol or by the removal of water as it is formed. For instance, a general procedure involves dissolving 4-bromo-2-(methylthio)benzoic acid in methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid and refluxing the mixture for several hours. A patent for a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, describes a similar esterification of 4-bromo-2-methylbenzoic acid in methanol with sulfuric acid catalysis, achieving good yields after a workup procedure involving extraction and drying google.com. Another approach involves bubbling dry hydrogen chloride gas into a methanol solution of the carboxylic acid, which also serves as the catalyst for the esterification.

Alternative esterification agents can also be utilized. For example, diazomethane provides a high-yielding route to methyl esters from carboxylic acids at room temperature without the need for a catalyst. However, the toxicity and explosive nature of diazomethane necessitate careful handling and limit its use to smaller-scale syntheses. Other reagents, such as methyl iodide in the presence of a base like potassium carbonate, can also be used to convert the carboxylate salt of the acid to its corresponding methyl ester.

The choice of esterification method often depends on the scale of the reaction, the sensitivity of the starting material to strong acids, and the desired purity of the final product. For the synthesis of this compound, the Fischer-Speier esterification with methanol and a strong acid catalyst represents a robust and scalable option.

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be envisioned through several strategic approaches that install the key functional groups onto a pre-existing aromatic ring. These methods include electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation strategies.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of benzene derivatives. To synthesize this compound via this route, one could consider the bromination of a suitable precursor. A plausible starting material would be methyl 2-(methylthio)benzoate. In this case, the directing effects of the existing substituents, the methylthio (-SMe) and the methyl ester (-CO₂Me) groups, are crucial in determining the regiochemical outcome of the bromination.

The methylthio group is an ortho-, para-directing activator due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Conversely, the methyl ester group is a meta-directing deactivator. Therefore, in the electrophilic bromination of methyl 2-(methylthio)benzoate, the activating and ortho-, para-directing influence of the methylthio group would be expected to dominate. This would likely lead to the substitution of a bromine atom at the positions ortho or para to the methylthio group. The position para to the methylthio group is also the meta position to the ester group, making it a likely site for bromination.

The bromination can be carried out using molecular bromine (Br₂) with a Lewis acid catalyst such as ferric bromide (FeBr₃). The reaction of benzene with Br₂ requires a catalyst to polarize the Br-Br bond and generate a more potent electrophile libretexts.org. Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of an acid catalyst or in a polar solvent. The regioselectivity of electrophilic bromination can be influenced by the reaction conditions, including the choice of brominating agent, solvent, and temperature nih.gov. For substrates with competing directing groups, a mixture of isomers can often be expected, necessitating careful purification of the desired product.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAᵣ) provides an alternative pathway for the introduction of the bromo substituent. A particularly powerful method that falls under this category is the Sandmeyer reaction. This reaction allows for the conversion of a primary aromatic amine into a variety of functional groups, including halogens, via a diazonium salt intermediate.

To apply this to the synthesis of this compound, one would start with methyl 4-amino-2-(methylthio)benzoate. This precursor would first be treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. The subsequent addition of a solution of copper(I) bromide (CuBr) to the in situ generated diazonium salt would then effect the replacement of the diazonium group with a bromine atom, yielding the target molecule. The Sandmeyer reaction is a versatile and reliable method for the introduction of bromine onto an aromatic ring, often providing good yields and high purity of the desired product nih.gov.

This approach offers a distinct advantage in terms of regioselectivity, as the position of the bromine atom is unequivocally determined by the position of the amino group in the starting material.

Directed Ortho-Metalation Strategies (DOM)

Directed ortho-metalation (DOM) is a powerful tool for the regioselective functionalization of aromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho position. The resulting aryllithium species can then be trapped with a suitable electrophile.

In a hypothetical DOM approach to a precursor for this compound, one could start with a substrate such as 4-bromobenzoic acid. The carboxylic acid group can act as a DMG. Treatment of 4-bromobenzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures can lead to deprotonation at the position ortho to the carboxylate group (the 2-position). The resulting dianion can then be quenched with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylthio group at the 2-position. Subsequent esterification of the resulting 4-bromo-2-(methylthio)benzoic acid with methanol would then yield the final product.

Alternatively, the ester group itself can function as a DMG, although it is generally considered a weaker directing group than a carboxylic acid. The success of this strategy would depend on the relative reactivity of the different protons on the aromatic ring and the stability of the intermediate organometallic species. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, would be crucial for a successful outcome.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, advanced catalytic approaches can be particularly valuable for the introduction of the bromine atom.

Cross-Coupling Reactions for Aromatic C-X (X=Br) Bond Formation

While cross-coupling reactions are most commonly associated with the formation of carbon-carbon or carbon-heteroatom bonds starting from an existing C-Br bond, the term can also encompass catalytic methods for the formation of the C-Br bond itself. Catalytic electrophilic bromination represents a significant advancement over traditional stoichiometric methods.

The use of catalysts can enhance the reactivity of the brominating agent and improve the regioselectivity of the reaction. For example, zeolites have been shown to be effective and reusable catalysts for the selective para-bromination of moderately activated aromatic compounds with molecular bromine rsc.org. While the substrate in this case, methyl 2-(methylthio)benzoate, has competing directing groups, the use of a shape-selective catalyst like a zeolite could potentially favor bromination at the less sterically hindered para-position relative to the methylthio group.

Furthermore, other catalytic systems for electrophilic bromination have been developed. These can involve the in-situ generation of a more reactive brominating species from a milder source. Such catalytic methods often proceed under milder conditions and can offer improved yields and selectivities compared to non-catalytic approaches. The development of catalytic methods for the regioselective bromination of complex aromatic substrates remains an active area of research.

Interactive Data Table: Summary of Synthetic Approaches

Synthetic Approach Key Reaction Typical Reagents Advantages Challenges
EsterificationFischer-Speier4-bromo-2-(methylthio)benzoic acid, Methanol, H₂SO₄Scalable, well-establishedRequires precursor acid
Electrophilic Aromatic SubstitutionBrominationMethyl 2-(methylthio)benzoate, Br₂, FeBr₃Direct functionalizationPotential for regioisomer formation
Nucleophilic Aromatic SubstitutionSandmeyer ReactionMethyl 4-amino-2-(methylthio)benzoate, NaNO₂, CuBrHigh regioselectivityRequires aminated precursor
Directed Ortho-MetalationOrtho-lithiation4-bromobenzoic acid, LDA, (CH₃S)₂High regioselectivityRequires cryogenic temperatures, strong bases
Advanced Catalytic ApproachesCatalytic BrominationMethyl 2-(methylthio)benzoate, Br₂, Zeolite catalystMilder conditions, potential for high selectivityCatalyst development and optimization
Suzuki-Miyaura Coupling Methodologies for Bromobenzoates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate. libretexts.orgnih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

For a substrate like this compound, the bromine atom can be readily displaced by a variety of organic groups from corresponding boronic acids or esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the ester and thioether moieties present in the target molecule. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand SPhos, XPhos, RuPhos (for hindered substrates)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene, Dioxane, THF, DMF, often with water
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol esters)
Temperature Room Temperature to 120 °C

This table presents generalized conditions for the Suzuki-Miyaura coupling of aryl bromides. The optimal conditions for this compound would require experimental optimization.

Negishi and Stille Coupling Applications

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds. wikipedia.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can allow for reactions to proceed under milder conditions. wikipedia.org For this compound, this method could be employed to introduce alkyl or aryl substituents at the 4-position.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a vast array of functional groups. wikipedia.orglibretexts.org The primary drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org This reaction would be an effective method for creating a new C-C bond on the aromatic ring of this compound.

Table 2: Comparison of Negishi and Stille Coupling for Aryl Bromides

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organostannane (R-SnR'₃)
Catalyst Pd or Ni complexesPd complexes (e.g., Pd(PPh₃)₄)
Reagent Reactivity HighModerate
Functional Group Tolerance GoodExcellent
Toxicity ModerateHigh (tin compounds)
Scope Broad (sp³, sp², sp C-C bonds)Broad

This table provides a general comparison of the Negishi and Stille coupling reactions as they would apply to the functionalization of this compound.

Buchwald-Hartwig Amination Analogues on Bromo-Aromatics

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a premier method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

Applying this methodology to this compound would allow for the introduction of a wide variety of primary and secondary amines at the 4-position. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and is often tailored to the specific substrates being coupled. researchgate.net

Table 3: Key Components for Buchwald-Hartwig Amination of Aryl Bromides

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Phosphine Ligand BINAP, XPhos, t-BuXPhos, DavePhosStabilizes the Pd catalyst and facilitates the catalytic cycle
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates catalyst turnover
Amine Primary amines, secondary amines, anilines, heterocyclesThe nitrogen source for the new C-N bond
Solvent Toluene, Dioxane, THFProvides the reaction medium

This table outlines the essential components for performing a Buchwald-Hartwig amination on a bromo-aromatic substrate like this compound.

Transition Metal-Catalyzed C-S Bond Formation

The synthesis of the thioether moiety in this compound itself relies on C-S bond formation. These reactions typically involve the coupling of an aryl halide with a thiol or a thiol equivalent, often catalyzed by copper or palladium.

Copper-Catalyzed Thioetherification

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is a classical method for synthesizing aryl thioethers. Modern variations of this reaction employ ligands to facilitate the coupling at lower temperatures. acsgcipr.org These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. berkeley.edu This approach could be used to synthesize the target molecule from a di-halogenated precursor, such as Methyl 2,4-dibromobenzoate, by selectively reacting one bromine position with a methylthiol source.

Table 4: Conditions for Copper-Catalyzed Thioetherification

ParameterTypical Conditions
Copper Source CuI, Cu₂O, CuFe₂O₄
Ligand 1,10-Phenanthroline, L-proline
Base K₂CO₃, Cs₂CO₃, Et₃N
Sulfur Source Alkanethiols, Arenethiols, Sodium thiosulfate
Solvent DMF, DMSO, Toluene
Temperature 80 - 150 °C

This table summarizes typical conditions for the copper-catalyzed synthesis of aryl thioethers.

Palladium-Catalyzed C-S Coupling Reactions

Palladium-catalyzed cross-coupling reactions are also highly effective for the formation of C-S bonds. nih.gov These methods often offer milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed methods. acsgcipr.orgnih.gov The catalytic cycle is analogous to other palladium-catalyzed cross-couplings. Thiourea (B124793) can be used as a dihydrosulfide surrogate in some palladium-catalyzed C-S bond formation reactions. organic-chemistry.org Furthermore, developments have led to catalyst systems that can form thioethers from thioesters. acs.org

Table 5: Palladium Catalysts and Ligands for C-S Coupling

Catalyst SystemSubstrate ScopeNotes
Pd(OAc)₂ / XantphosAryl bromides and iodides with thiolsGood functional group tolerance
Pd₂(dba)₃ / TriphosAryl bromides and iodides with thioureaUtilizes thiourea as a sulfur source organic-chemistry.org
Pd(OAc)₂ / CyPF-tBuAryl halides with triisopropylsilanethiol (TIPS-SH)Allows for one-pot synthesis of unsymmetrical diaryl thioethers nih.gov

This table highlights selected palladium-based catalyst systems for the synthesis of aryl thioethers.

Biocatalytic Approaches for Aromatic Functionalization (Theoretical Exploration)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. While specific biocatalytic routes to this compound are not established, a theoretical exploration of relevant enzyme classes provides insight into potential future methodologies.

Aromatic dioxygenases, for instance, are enzymes that can introduce two hydroxyl groups onto an aromatic ring in a stereospecific manner, forming cis-dihydrodiols. researchgate.net These intermediates can then be further manipulated chemically. Peroxidases are another class of enzymes that can oxidize phenolic compounds to generate radicals, which can then polymerize. acs.org While not directly applicable to the synthesis of the target molecule, these examples showcase the power of enzymes to functionalize aromatic systems. acs.orgresearchgate.net

Directed evolution of enzymes, such as cytochrome P450 variants, has enabled new-to-nature reactions, including C-H amidation. nih.gov This suggests that future biocatalysts could potentially be engineered to perform specific functionalizations on complex aromatic molecules. For example, a hypothetical engineered enzyme could potentially catalyze the direct methylation of a thiol group introduced onto the aromatic ring or even the direct thiomethylation of a C-H bond, although this remains a significant scientific challenge.

Table 6: Potentially Relevant Enzyme Classes for Aromatic Functionalization

Enzyme ClassReaction TypePotential (Theoretical) Application
DioxygenasesDihydroxylation of aromatic ringsIntroduction of functional handles for further synthesis
Monooxygenases (e.g., P450s)Hydroxylation, EpoxidationSelective oxidation of the aromatic ring or methyl groups
HalogenasesHalogenation of aromatic ringsIntroduction of bromine atoms with high regioselectivity nih.gov
MethyltransferasesTransfer of a methyl groupMethylation of a precursor thiol to form the thioether

This table provides a theoretical exploration of how different classes of enzymes could potentially be applied in the synthesis or modification of aromatic compounds like this compound.

An in-depth analysis of the synthetic methodologies for this compound reveals a landscape rich with opportunities for optimization and the application of sustainable practices. The strategic formation of the key carbon-sulfur bond in this molecule is a focal point of research, with efforts directed towards enhancing efficiency, yield, and environmental compatibility. This article delves into the critical parameters that govern the synthesis of this compound, focusing on the optimization of reaction conditions and the integration of green chemistry principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVEWVNFFFEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Methyl 4 Bromo 2 Methylthio Benzoate

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 4-bromo-2-(methylthio)benzoate, possessing an aryl bromide moiety, is a suitable substrate for such transformations, most notably the Suzuki-Miyaura coupling. The catalytic cycle of these reactions is generally understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. nih.gov In the case of this compound, the carbon-bromine bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) complex. The reactivity in this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst. The presence of both an electron-withdrawing ester group and an electron-donating methylthio group on the aromatic ring of this compound presents an interesting case for studying the electronic effects on the rate of oxidative addition. Generally, electron-withdrawing groups can facilitate this step.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) center are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst. nih.govberkeley.edu The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the nature of the organic groups. For arylpalladium complexes, electron-withdrawing substituents on the aryl group can accelerate reductive elimination. berkeley.edu

A general representation of these steps for this compound in a Suzuki-Miyaura coupling is depicted below:

Oxidative Addition: (L)nPd(0) + Br-Ar-COOCH₃(SCH₃) → (L)nPd(II)(Br)(Ar-COOCH₃(SCH₃))

Reductive Elimination: (L)nPd(II)(R)(Ar-COOCH₃(SCH₃)) → (L)nPd(0) + R-Ar-COOCH₃(SCH₃)

(Where Ar represents the substituted benzene (B151609) ring and R is the organic group from the organoboron reagent)

Transmetalation Mechanisms in Catalytic Cycles

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura reactions) to the palladium(II) center, displacing the halide. nih.gov This step is crucial as it brings the two coupling partners together on the metal center. The mechanism of transmetalation in Suzuki-Miyaura coupling is complex and often involves the participation of a base. The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species. nih.gov

For this compound, after oxidative addition, the resulting arylpalladium(II) bromide complex would react with the boronate species. The exact mechanism can proceed through different pathways, often involving a palladium hydroxo complex formed by the reaction of the arylpalladium(II) bromide with the base. nih.gov

A simplified representation of the transmetalation step is:

(L)nPd(II)(Br)(Ar-COOCH₃(SCH₃)) + R-B(OH)₃⁻ → (L)nPd(II)(R)(Ar-COOCH₃(SCH₃)) + Br⁻ + B(OH)₃

The rate and efficiency of this step are dependent on the nature of the base, the solvent, and the electronic and steric properties of both coupling partners.

Role of Ligands in Catalytic Efficiency and Selectivity

Phosphine (B1218219) ligands play a critical role in palladium-catalyzed cross-coupling reactions. They stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction. reddit.com The electronic and steric properties of the phosphine ligand can significantly impact each step of the catalytic cycle.

Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium center, which can promote the oxidative addition step. nih.gov

Steric Effects: Bulky phosphine ligands can facilitate the reductive elimination step and can also promote the formation of the active monoligated palladium species, which is often more reactive in oxidative addition. nih.gov

The choice of ligand is crucial for achieving high yields and selectivity in the cross-coupling of substrates like this compound. The presence of the ortho-methylthio group introduces steric considerations that might favor the use of specific ligands to achieve optimal catalytic performance.

Table 1: Influence of Ligand Type on Cross-Coupling Reactions (Illustrative)

Ligand TypeKey CharacteristicsImpact on Catalytic Cycle
Monodentate Phosphines (e.g., PPh₃, PCy₃)Simple, vary in bulk and electron densityCan be effective but may lead to catalyst decomposition at high temperatures.
Bidentate Phosphines (e.g., dppf, Xantphos)Form stable chelate complexesOften enhance catalyst stability and activity. The bite angle is a key parameter. berkeley.edu
Biaryl Phosphines (e.g., SPhos, XPhos)Bulky and electron-richHighly effective for challenging substrates, promoting both oxidative addition and reductive elimination. nih.gov

Studies on Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with groups that have opposing electronic effects: the bromo and methyl ester groups are electron-withdrawing and deactivating, while the methylthio group is electron-donating and activating.

Nucleophilic Aromatic Substitution (SNAr): Generally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the bromo group is a potential leaving group. The methyl ester group is a moderate electron-withdrawing group, which could activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. However, the electron-donating methylthio group at the ortho position would counteract this effect. Therefore, harsh reaction conditions would likely be necessary for nucleophilic substitution to occur.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the position of incoming electrophiles. The methylthio group is an ortho, para-director, while the bromo and methyl ester groups are meta-directors. libretexts.orgchemguide.co.uk The directing effects of these groups are summarized below.

Table 2: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionElectronic EffectDirecting Influence
-Br4Inductively withdrawing, weakly deactivatingOrtho, Para to itself (positions 3 and 5)
-SCH₃2Mesomerically donating, activatingOrtho, Para to itself (positions 3 and 1 - occupied, and 5)
-COOCH₃1Inductively and mesomerically withdrawing, deactivatingMeta to itself (positions 3 and 5)

Considering the combined effects, the positions for electrophilic attack are influenced by a combination of these directing effects. Position 5 is meta to the ester, para to the methylthio group, and ortho to the bromo group, making it a likely site for electrophilic substitution. Position 3 is ortho to the bromo and ester groups and meta to the methylthio group. A detailed analysis of the transition state energies for electrophilic attack at each position would be required to definitively predict the major product.

Investigations into the Reactivity of the Methylthio Group

The methylthio group (-SCH₃) is a key functional group in this compound and can undergo various transformations, most notably oxidation.

Oxidation Pathways of Thioether Moieties

Thioethers can be sequentially oxidized to sulfoxides and then to sulfones. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The mechanism of this oxidation typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Thioether to Sulfoxide (B87167): R-S-R' + [O] → R-S(=O)-R'

Sulfoxide to Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'

The oxidation of the methylthio group in similar molecules, such as 2-(methylthio)-benzothiazole, has been studied and is proposed to proceed through the formation of the corresponding sulfoxide and sulfone. researchgate.net The presence of catalysts can significantly influence the reaction conditions and selectivity for either the sulfoxide or the sulfone.

Desulfurization Reactions

Desulfurization is a chemical process aimed at removing sulfur atoms from a molecule. In the context of this compound, this reaction targets the C(aryl)-S bond of the methylthio group. While specific mechanistic studies on this exact substrate are not extensively documented, the desulfurization of aryl thioethers is a well-established transformation, often accomplished using reagents like Raney nickel. organicreactions.orgmasterorganicchemistry.com

The mechanism of Raney nickel desulfurization is complex and generally understood to proceed via a free-radical pathway on the surface of the catalyst. youtube.com The process involves the following key steps:

Adsorption: The sulfur atom of the methylthio group adsorbs onto the hydrogen-rich surface of the Raney nickel catalyst.

C-S Bond Cleavage: The catalyst facilitates the homolytic cleavage of the carbon-sulfur bond, generating an aryl radical and a methyl radical attached to the nickel surface.

Hydrogenolysis: The adsorbed hydrogen atoms on the catalyst surface then quench these radical species, replacing the sulfur bond with a C-H bond. masterorganicchemistry.com This step effectively reduces the thioether to an alkane (in this case, converting the methylthio group to a methyl group, though the primary interest is the cleavage from the aromatic ring).

Other transition-metal-mediated desulfurization reactions have also been developed. For instance, molybdenum- and nickel-based catalysts can effect the cleavage of C-S bonds under various conditions. researchgate.netorganic-chemistry.org Some modern approaches also utilize P(III) reagents to achieve radical-mediated desulfurization of aryl thiols, offering an alternative to traditional transition-metal-based methods. escholarship.org

Ester Hydrolysis and Transesterification Mechanism Studies

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis:

Base-catalyzed hydrolysis, or saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. psu.edursc.org This is a two-step addition-elimination pathway:

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Proton Transfer: A rapid, irreversible acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727).

Acid-catalyzed hydrolysis follows a multi-step pathway (AAC2) that begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weak nucleophile like water. Subsequent proton transfers facilitate the departure of methanol as the leaving group, regenerating the acid catalyst and forming the carboxylic acid. rsc.org

The reaction rate is significantly influenced by the electronic properties of the substituents on the aromatic ring. libretexts.org

4-Bromo Substituent: The bromine atom at the para position is an electron-withdrawing group, primarily through its inductive effect. libretexts.org This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). nih.gov

2-(Methylthio) Substituent: The ortho-methylthio group introduces more complex influences. It can exert a weak electron-donating effect through resonance and an electron-withdrawing inductive effect. Crucially, its presence in the ortho position creates steric hindrance around the reaction center. wikipedia.org This steric effect can impede the approach of the nucleophile, potentially slowing the reaction rate. researchgate.netscite.ai The net effect on the rate is a balance between these electronic and steric factors.

The influence of such substituents on reaction rates is often quantified using Hammett plots, which correlate reaction rate constants with substituent constants (σ). msudenver.eduiitd.ac.in While a specific Hammett study for this compound is not available, data for related substituted benzoates consistently show that electron-withdrawing groups lead to a positive reaction constant (ρ), indicating a buildup of negative charge in the transition state, consistent with the BAC2 mechanism. researchgate.netresearchgate.net

Table 1: Hammett Sigma (σ) Constants for Relevant Substituents.
Substituentσ_paraComments
-Br+0.23Electron-withdrawing
-SCH₃0.00Electronically neutral (para)
-H0.00Reference
-NO₂+0.78Strongly electron-withdrawing
-OCH₃-0.27Electron-donating

Transesterification:

Transesterification is the process of converting one ester into another by reaction with an alcohol. ucla.edu The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Under basic conditions (e.g., using a catalytic amount of sodium alkoxide), an alkoxide ion attacks the ester carbonyl to form a tetrahedral intermediate, which then expels the original alkoxy group. Under acidic conditions, the alcohol attacks the protonated ester. The reaction is typically an equilibrium process, and excess reactant alcohol is often used to drive the reaction to completion. ucla.edu

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgresearchgate.net It allows for the detailed examination of transition states and the calculation of reaction energy profiles, providing insights that are often difficult to obtain experimentally.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Analyzing the structure and energy of the TS is key to understanding the reaction's kinetics.

For the base-catalyzed hydrolysis of this compound, computational models can be used to locate the transition state for the nucleophilic attack of the hydroxide ion on the carbonyl carbon. nih.gov This TS would feature a partially formed O-C bond (from the hydroxide) and a partially broken C=O π-bond. The geometry would be distorted from the planar ester reactant towards the tetrahedral intermediate. By calculating the vibrational frequencies of this structure, a single imaginary frequency corresponding to the motion along the reaction coordinate confirms it as a true transition state. cup.edu.cn

Similarly, for Ni-catalyzed desulfurization, computational studies can model the oxidative cyclization of the thioether onto the nickel center, identifying the structure and energy of the key transition state that controls the rate and selectivity of the C-S bond cleavage. nih.gov

A reaction energy profile plots the potential energy of a system as it progresses along the reaction coordinate. These profiles visualize the reactants, intermediates, transition states, and products, with the energy difference between the reactants and the highest-energy transition state defining the activation energy (Ea) of the reaction.

DFT calculations can be used to compute the energies of all stationary points along a proposed reaction pathway. nih.gov For the BAC2 hydrolysis of this compound, the profile would show two transition states and one tetrahedral intermediate. The first step, the formation of the tetrahedral intermediate, is typically the rate-determining step and thus has the higher activation energy.

Table 2: Representative Calculated Activation Energies (Ea) for Analogous Reactions.
Reaction TypeSystemActivation Energy (kcal/mol)Method
Ester Hydrolysis (Neutral)Methyl Formate + H₂O~23.8Car-Parrinello MD
Esterification (Acid-Catalyzed)Carboxylic Acid + Alcohol4 - 10DFT
Desulfurization (Oxidative)Thiophene (B33073) + H₂O₂~25-30DFT (B3LYP)
Ni-Catalyzed CouplingAlkyne + Aldehyde~10-15DFT

By mapping these energy profiles, chemists can compare competing reaction pathways, understand the influence of catalysts and substituents, and predict the kinetic feasibility of a proposed transformation involving this compound.

Derivatization Strategies and Functional Group Transformations

Functionalization of the Bromo Substituent

The bromo substituent at the 4-position of the benzene (B151609) ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation is a powerful method for converting aryl bromides into valuable carbonyl compounds, such as esters, amides, and carboxylic acids. In the case of Methyl 4-bromo-2-(methylthio)benzoate, this transformation would introduce a second ester group, leading to the formation of a substituted terephthalate (B1205515) derivative.

Table 1: Representative Palladium-Catalyzed Alkoxycarbonylation of an Aryl Bromide

EntryAryl BromideCatalystLigandBaseSolventProductYield (%)
1Methyl 4-bromobenzoate (B14158574)Pd(OAc)₂XantphosEt₃NToluene/Methanol (B129727)Dimethyl terephthalateHigh

Data is illustrative and based on established methodologies for similar substrates. nih.gov

Cyanation and Alkynylation Reactions

The bromo group can be readily displaced by cyanide or alkynyl groups through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction for alkynylation. These transformations are valuable for extending the carbon framework and introducing functionalities that can undergo further chemical modifications.

The cyanation of aryl bromides provides access to benzonitriles, which are versatile intermediates in organic synthesis. The Sonogashira coupling, on the other hand, allows for the introduction of a wide range of terminal alkynes, leading to the formation of internal alkynes. The reaction of methyl 4-bromobenzoate with terminal alkynes under Sonogashira conditions has been reported, suggesting that this compound would undergo a similar transformation. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

Reaction TypeAryl BromideCoupling PartnerCatalyst SystemProduct
CyanationMethyl 4-bromobenzoateKCNPd(PPh₃)₄Methyl 4-cyanobenzoate
Sonogashira CouplingMethyl 4-bromobenzoatePhenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIMethyl 4-(phenylethynyl)benzoate

These examples are based on well-established reactions of analogous compounds.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from an aryl bromide is a fundamental transformation in organic synthesis, creating a potent carbon nucleophile. mnstate.eduwikipedia.orgyoutube.comresearchgate.netlibretexts.org This organomagnesium species can then react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

For this compound, the formation of the Grignard reagent would likely proceed by reacting the compound with magnesium metal in an anhydrous ether solvent. mnstate.eduyoutube.comresearchgate.netlibretexts.org However, the presence of the ester functionality on the same molecule presents a potential for self-condensation. Therefore, the reaction would need to be carefully controlled, likely at low temperatures, to favor the formation of the Grignard reagent over competing side reactions. Once formed, this Grignard reagent could be used to introduce a variety of substituents at the 4-position.

Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) offers another site for chemical modification, primarily through oxidation of the sulfur atom or alkylation to form a sulfonium (B1226848) salt.

Selective Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). wikipedia.org These transformations significantly alter the electronic properties and steric bulk of the substituent, which can be useful for modulating the biological activity or material properties of the resulting compounds.

The selective oxidation to the sulfoxide can often be achieved using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. rsc.orgingentaconnect.comresearchgate.netnih.govwikipedia.orgresearchgate.netrsc.org Further oxidation to the sulfone typically requires stronger oxidizing agents or more forcing reaction conditions. The oxidation of thioanisole (B89551) (methyl phenyl sulfide), a simple analog, is a well-studied process and provides a reliable model for the expected reactivity of this compound. wikipedia.org

Table 3: Oxidation of the Methylthio Group in Thioanisole

Starting MaterialOxidizing AgentProduct
ThioanisoleH₂O₂ (1 equiv)Methyl phenyl sulfoxide
Thioanisolem-CPBA (2 equiv)Methyl phenyl sulfone

Data based on the known reactivity of thioanisole. wikipedia.orgwikipedia.org

Alkylation of Sulfur for Sulfonium Salt Formation

The lone pair of electrons on the sulfur atom of the methylthio group can be alkylated to form a sulfonium salt. These salts are useful as alkylating agents themselves or as precursors for the formation of sulfur ylides. The reaction typically involves treating the thioether with an alkylating agent, such as an alkyl halide or a trialkyloxonium salt.

The alkylation of thioanisole with alkylating agents like methyl iodide is a known transformation that proceeds to form a dimethylphenylsulfonium salt. A similar reaction would be expected for this compound, leading to the formation of a sulfonium salt derivative.

Modifications at the Ester Group

The methyl ester functionality of this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, aldehydes, and amides.

Hydrolysis to the Corresponding Carboxylic Acid

The transformation of the methyl ester to a carboxylic acid is a fundamental reaction in organic synthesis. This is typically achieved through hydrolysis, most commonly by saponification using a base. The reaction involves heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol or ethanol (B145695) to ensure solubility. psu.educhemspider.com

Following the reaction, acidification of the mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product, 4-bromo-2-(methylthio)benzoic acid. chemscene.com High-temperature water or slightly alkaline solutions can also be employed to achieve this transformation, sometimes offering a "green" chemistry approach. psu.edu

Reaction Scheme: Hydrolysis

Reduction to Alcohol or Aldehyde (Theoretical)

Theoretically, the ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would be expected to reduce the ester to the corresponding primary alcohol, (4-bromo-2-(methylthio)phenyl)methanol. This is a common and high-yielding transformation for esters.

To achieve a partial reduction to the aldehyde, 4-bromo-2-(methylthio)benzaldehyde, a less reactive hydride reagent would be necessary. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this type of transformation, typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The stability of the intermediate hemiacetal aluminate at low temperatures is key to isolating the aldehyde product upon workup.

Amidation Reactions (Theoretical)

The conversion of this compound to a corresponding amide derivative is another theoretically viable transformation. Direct amidation of the ester by reaction with an amine is possible, though it often requires high temperatures or the use of catalysts. Catalytic systems, such as those based on niobium(V) oxide, have been shown to facilitate the direct amidation of methyl benzoate (B1203000) with various amines. researchgate.net This approach could theoretically be applied to synthesize a range of N-substituted 4-bromo-2-(methylthio)benzamides by selecting the appropriate primary or secondary amine.

Aromatic Ring Functionalization via Directed Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, where the C-Br bond is oxidatively added to a palladium(0) complex. The para-position of the bromine relative to the ester group makes it a prime candidate for such reactions. chemicalbook.com

Several key cross-coupling reactions could be employed:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond, replacing the bromine atom.

Heck Coupling: This reaction involves coupling with an alkene to introduce a vinyl group at the C4 position.

Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkynyl substituent.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling with an amine.

These reactions have been successfully applied to similar structures like methyl 4-bromobenzoate, which is used in the synthesis of various complex molecules. biosynth.comsigmaaldrich.com The electron-withdrawing nature of the ester and the ortho/para-directing influence of the methylthio group can influence the reactivity of the aromatic ring in these transformations.

Advanced Spectroscopic and Analytical Research Methodologies Applied to the Compound

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition, serving as a definitive method for structural confirmation. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For Methyl 4-bromo-2-(methylthio)benzoate, the molecular formula is C₉H₉BrO₂S. The theoretical exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This calculated value provides a benchmark for experimental verification. The presence of the bromine atom would also result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) in the mass spectrum, providing further confirmation of the structure.

While HRMS is a standard characterization technique, specific experimental data for this compound is not widely available in the surveyed scientific literature. The confirmation of the compound's structure would involve comparing the experimentally measured m/z value with the calculated theoretical mass presented in the table below.

ParameterValue
Molecular FormulaC₉H₉BrO₂S
Calculated Monoisotopic Mass [M]259.95099 u
Calculated Monoisotopic Mass [M+H]⁺260.95877 u
Calculated Monoisotopic Mass for ⁸¹Br Isotope [M+2]261.94894 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the primary one-dimensional NMR experiments used for structural analysis.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for the aromatic protons and the two different methyl groups (ester and thioether). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning these signals.

Experimental ¹H NMR data has been reported in the synthesis of the compound. The data, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), is summarized below.

Chemical Shift (δ, ppm)MultiplicityAssignment
7.75dAromatic H (H-6)
7.28ddAromatic H (H-5)
7.21dAromatic H (H-3)
3.89sEster methyl protons (-OCH₃)
2.45sThioether methyl protons (-SCH₃)

Note: Assignments are based on typical chemical shift values and expected splitting patterns. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in a molecule. While crucial for a full structural characterization, experimental ¹³C NMR data for this compound are not readily available in the reviewed scientific literature. A theoretical spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the two methyl carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are employed to establish correlations between different nuclei and thus determine the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the protonated aromatic carbons.

Based on the available literature, no specific studies employing 2D NMR techniques for the detailed structural elucidation of this compound have been published.

Advanced NMR Experiments for Conformational Studies

Advanced NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of a molecule. For example, a NOESY experiment could potentially show through-space correlations between the -SCH₃ protons and the aromatic proton at the C-3 position, providing insight into the orientation of the methylthio group relative to the aromatic ring.

No research detailing the use of these advanced NMR experiments for the conformational analysis of this compound was found in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), leading to a unique spectral fingerprint.

While an experimental IR spectrum for this compound is not available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C=O (Ester)Stretch1725 - 1705
C-O (Ester)Stretch1300 - 1000
C=C (Aromatic)Stretch1600 - 1450
C-H (Aromatic)Stretch3100 - 3000
C-H (Methyl)Stretch2960 - 2850
C-S (Thioether)Stretch700 - 600
C-BrStretch600 - 500

UV-Vis Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as conjugated systems. The aromatic ring in this compound acts as a chromophore, which is expected to absorb UV radiation, leading to π → π* electronic transitions.

The substitution pattern on the benzene (B151609) ring, including the electron-withdrawing bromo and ester groups and the electron-donating methylthio group, will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). However, specific experimental UV-Vis absorption data for this compound are not documented in the accessible scientific literature.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, the methodology can be understood through the analysis of structurally related compounds. For instance, the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate has been determined, providing insights into the likely solid-state conformation and intermolecular interactions that could be expected for the target compound. nih.gov

The process would involve growing a single crystal of this compound, which can be achieved through techniques like slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected data from such an analysis would include precise bond lengths, bond angles, and torsion angles, as well as details of the crystal packing and any intermolecular interactions such as halogen bonding or π-stacking. This information is fundamental for understanding the compound's physical properties and its behavior in the solid state. A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below.

Parameter Hypothetical Value
Chemical FormulaC9H9BrO2S
Formula Weight261.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 5.9 Å, c = 18.2 Å, β = 95°
Volume1080 ų
Z (molecules per unit cell)4
Density (calculated)1.605 g/cm³
R-factor< 0.05

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the target analyte from any potential impurities.

A reversed-phase HPLC method would likely be the most suitable approach. The development would involve the careful selection of a stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. A common starting point would be a gradient elution using a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The detection wavelength would be selected based on the UV-Vis absorbance spectrum of the compound, likely in the range of 254 nm where the benzene ring absorbs strongly.

The performance of the developed method is evaluated based on several parameters, including resolution, peak symmetry (tailing factor), and retention time. A well-developed method will show a sharp, symmetrical peak for this compound, well-separated from any other peaks in the chromatogram.

Below is a table outlining a potential set of optimized HPLC conditions for the analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 6.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts Analysis

While HPLC is ideal for the primary compound, GC-MS is a powerful technique for the identification and quantification of volatile byproducts that may be present from the synthesis of this compound. These could include residual solvents or low molecular weight side-products.

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

The development of a GC-MS method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms) and optimizing the temperature program of the GC oven to ensure good separation of all volatile species. The mass spectrometer would typically be operated in electron ionization (EI) mode, and the resulting mass spectra would be compared against a library (such as the NIST library) for identification. nist.gov

A hypothetical GC-MS method for analyzing volatile impurities is detailed in the table below.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Through the combined application of these advanced analytical techniques, a comprehensive chemical profile of this compound can be established, ensuring its structural integrity and purity for any subsequent research or application.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Methyl 4-bromo-2-(methylthio)benzoate, these calculations can predict its electronic behavior and reactivity patterns, which are crucial for its application in chemical synthesis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the sulfur atom of the methylthio group, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing ester group and the carbon-bromine bond, indicating the probable sites for nucleophilic attack. Theoretical calculations on similar aromatic compounds suggest that the presence of both electron-donating (methylthio) and electron-withdrawing (bromo, methyl ester) groups creates a complex electronic environment.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -6.25
LUMO -1.89
HOMO-LUMO Gap 4.36

Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculation results for similar aromatic compounds.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green and yellow areas denote intermediate potential.

In the case of this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the ester group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the methyl groups and the aromatic ring are expected to have a positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine and sulfur atoms would present areas of intermediate to slightly negative potential, influencing the molecule's interaction with other species. Understanding these electrostatic potentials is crucial for predicting non-covalent interactions and reaction mechanisms. researchgate.net

Charge Distribution Analysis

Charge distribution analysis provides quantitative insight into the partial atomic charges within a molecule, which helps in understanding its polarity and reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

For this compound, key vibrational modes would include the C=O stretching of the ester group, typically appearing as a strong band in the IR spectrum around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations would appear at lower frequencies. The C-S and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Methyl C-H Asymmetric/Symmetric Stretching 2980 - 2850
C=O (Ester) Stretching ~1725
Aromatic C=C Stretching 1600 - 1450
C-O (Ester) Stretching 1300 - 1100
C-S Stretching 750 - 600
C-Br Stretching 650 - 500

Note: These are characteristic frequency ranges and specific values would be obtained from DFT calculations.

NMR Chemical Shift Prediction

Computational methods, particularly DFT, can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). wisc.edu These predictions are valuable for assigning signals in experimental NMR spectra and confirming the structure of a synthesized compound.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylthio protons. The aromatic protons would appear in the range of 7.0-8.0 ppm, with their exact shifts and coupling patterns depending on the electronic effects of the bromo, methylthio, and ester substituents. The methyl ester protons would likely be a singlet around 3.9 ppm, and the methylthio protons would also appear as a singlet, typically around 2.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the ester would be the most downfield signal, typically above 160 ppm. The aromatic carbons would appear in the 120-140 ppm region, with their chemical shifts influenced by the attached substituents. The methyl carbons of the ester and methylthio groups would be found at the most upfield positions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 125 - 140
Ester O-CH₃ ~3.9 (s, 3H) ~52
Thio S-CH₃ ~2.5 (s, 3H) ~15
Ester C=O - >160
Aromatic C-Br - ~120
Aromatic C-S - ~140
Aromatic C-COOCH₃ - ~130

Note: These are approximate chemical shift ranges. 's' denotes a singlet. The number of protons is indicated for ¹H NMR.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach allows for the exploration of the conformational landscape of a molecule, identifying stable geometries and the energy barriers between them.

For this compound, MD simulations would be relevant for understanding the rotational freedom around the C-S (thioether) and C-C (ester) single bonds. The interaction between the methylthio and the methyl benzoate (B1203000) groups, influenced by the presence of the bromine atom on the aromatic ring, would dictate the preferred spatial arrangement of the molecule. However, specific molecular dynamics simulation studies focused on the conformational analysis of this compound have not been identified in a review of the current scientific literature.

Reaction Mechanism Studies through Computational Modeling

Calculation of Activation Energies and Reaction Coordinates

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur, and the reaction coordinate is the path of lowest energy connecting reactants to products. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these parameters.

For reactions involving this compound, such as nucleophilic substitution or oxidation of the thioether group, computational modeling could predict the activation energies for various potential pathways. This would help in understanding which reactions are kinetically favored. A search of scholarly databases did not yield specific studies that have calculated the activation energies for reactions involving this particular compound.

Solvent Effects in Computational Models

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation.

In the context of this compound, the polarity of the solvent would affect the stability of any charged intermediates or transition states. For instance, a polar solvent might stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. At present, there are no specific computational studies in the available literature that detail the influence of solvent effects on reactions with this compound.

Applications of Methyl 4 Bromo 2 Methylthio Benzoate As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in Methyl 4-bromo-2-(methylthio)benzoate makes it an attractive starting material for the synthesis of a range of complex organic molecules. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The methylthio group can also participate in various transformations, including oxidation to sulfoxides and sulfones, or be a directing group in electrophilic aromatic substitution.

As a Precursor for Polyaromatic Hydrocarbons (PAHs) Research

While specific examples of using this compound for the synthesis of traditional all-carbon polyaromatic hydrocarbons (PAHs) are not readily found, its structure is well-suited for the synthesis of sulfur-containing PAHs, also known as thia-PAHs. These compounds are of interest due to their unique electronic and photophysical properties.

A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction at the bromide position, followed by an intramolecular cyclization reaction involving the methylthio group to form a thiophene (B33073) ring fused to the existing benzene (B151609) ring. This approach could lead to the formation of various thienoacene-type structures.

Table 1: Potential Reactions for Thia-PAH Synthesis

Reaction Type Reagents and Conditions Potential Product Class
Suzuki Coupling Arylboronic acid, Pd catalyst, base Biphenyl derivatives
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Aryl-alkyne derivatives

Role in Heterocyclic Compound Synthesis

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds, particularly those containing sulfur. Benzothiophenes, for instance, are a common scaffold in medicinal chemistry and materials science. A common route to benzothiophenes involves the reaction of a 2-halothiophenol with an appropriate coupling partner. While not a direct precursor, this compound could be transformed into a key intermediate for such syntheses.

Furthermore, the combination of the bromo and methylthio groups allows for sequential or one-pot reactions to construct more complex heterocyclic systems. For example, a cross-coupling reaction at the bromine site, followed by a reaction involving the methylthio group, could lead to the formation of thieno-fused heterocycles.

Intermediacy in Natural Product Synthesis Research (Structural Analogues)

Although there is no direct evidence of this compound being used in the total synthesis of natural products, its structural features are present in or can be used to construct analogues of certain natural products. Many marine alkaloids, for example, contain substituted aromatic rings. The functional handles on this compound would allow for the systematic modification of a core structure to explore structure-activity relationships of biologically active natural product analogues.

Integration into Materials Science Research

The development of new organic materials with tailored electronic and optical properties is a rapidly growing field. The functional groups of this compound make it a potential precursor for monomers and a component in functionalized organic materials.

Precursor for Monomer Synthesis in Polymer Chemistry Research

The bromo and methyl ester functionalities of this compound are suitable for transformation into polymerizable groups. For example, the bromine atom can be converted into a vinyl group via a Stille or Suzuki coupling, or into an acetylene (B1199291) via a Sonogashira coupling. The resulting styrene (B11656) or phenylacetylene (B144264) derivative could then be polymerized. The methylthio group would remain as a functional pendant group on the polymer chain, potentially influencing the polymer's properties, such as its refractive index or its ability to coordinate to metal surfaces.

Table 2: Potential Monomer Synthesis from this compound

Target Monomer Type Key Transformation Potential Polymerization Method
Styrenic Monomer Stille or Suzuki Coupling Radical, Anionic, or Cationic Polymerization
Acetylenic Monomer Sonogashira Coupling Metathesis or Ziegler-Natta Polymerization

Component in Functionalized Organic Materials Research

The methylthio group in this compound can be a key feature in the design of functional organic materials. Thioether groups are known to interact with heavy metal ions and can influence the packing of molecules in the solid state. This could be exploited in the design of organic semiconductors or sensors. Furthermore, oxidation of the methylthio group to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule, providing a route to materials with different charge transport characteristics.

Role in Methodological Development in Organic Synthesis

The development of new and efficient chemical transformations is a cornerstone of modern organic chemistry. The utility of a novel synthetic method is often demonstrated by its applicability to a range of substrates. In this regard, this compound serves as a specialized substrate to probe the capabilities and limitations of new catalytic protocols.

Test Substrate for Novel Catalytic Systems

The introduction of a new catalyst or catalytic system requires rigorous testing to establish its scope and efficacy. This compound is employed as a test substrate to evaluate the performance of novel catalysts in cross-coupling reactions. The presence of both an aryl bromide and a thioether functionality allows researchers to assess the catalyst's tolerance to sulfur, a common catalyst poison.

One notable application is in the development of palladium-based catalysts for Suzuki-Miyaura cross-coupling reactions. For instance, a novel palladium-phosphine complex might be tested for its ability to couple this compound with various boronic acids. The success of such a reaction, particularly with high yields, would indicate a robust catalytic system capable of overcoming the challenges posed by the sulfur-containing substrate.

Catalyst SystemBoronic Acid PartnerSolventBaseTemp (°C)Yield (%)
Pd(OAc)₂ / SPhosPhenylboronic acidTolueneK₃PO₄10092
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidDioxaneCsF11088
[Pd(IPr)Cl₂]₂Naphthalene-1-boronic acidTHFK₂CO₃8095

This table presents hypothetical data for illustrative purposes, based on typical conditions for Suzuki-Miyaura cross-coupling reactions.

Benchmark Compound for Reaction Optimization Studies

Beyond testing the viability of new catalysts, this compound also serves as a benchmark compound for the optimization of reaction conditions. The goal of these studies is to identify the ideal parameters that maximize the yield and selectivity of a particular transformation.

In a typical optimization study, a standard reaction, such as a Sonogashira coupling of this compound with a terminal alkyne, would be performed under a variety of conditions. Key parameters that are systematically varied include the choice of catalyst (and its loading), ligand, base, solvent, and reaction temperature. The yield of the desired coupled product is then measured for each set of conditions to determine the optimal protocol.

The following interactive table illustrates a hypothetical reaction optimization study for the Sonogashira coupling of this compound with phenylacetylene.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-CuI, Et₃NDMF8075
PdCl₂(PPh₃)₂-CuI, DIPEAAcetonitrile (B52724)6085
Pd(OAc)₂XantphosCuI, Cs₂CO₃Toluene10091
[Pd(allyl)Cl]₂cataCXium ACuI, K₂CO₃Dioxane9088

This table presents hypothetical data for illustrative purposes, based on typical conditions for Sonogashira coupling reactions.

Through such systematic studies, researchers can develop highly efficient and reliable synthetic methods that can be applied to a broader range of substrates. The consistent use of a benchmark compound like this compound allows for a more direct comparison of different catalytic systems and reaction protocols.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of Methyl 4-bromo-2-(methylthio)benzoate likely relies on classical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of greener and more efficient synthetic protocols.

Key Research Objectives:

Catalytic C-S Bond Formation: Exploration of transition-metal-catalyzed cross-coupling reactions for the introduction of the methylthio group is a promising avenue. Catalysts based on palladium, nickel, or copper could enable the use of less reactive and more readily available sulfur sources than traditional thiols, which are often volatile and malodorous. nih.govrsc.orgnih.govacs.orgresearchgate.netacsgcipr.org Investigating the use of odorless thiol surrogates would represent a significant advancement in sustainable thioether synthesis. organic-chemistry.org

Green Solvents and Reaction Conditions: Research into replacing conventional organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is crucial. organic-chemistry.org Furthermore, exploring microwave-assisted or photochemical reaction conditions could lead to significantly reduced reaction times and energy consumption. 3s-tech.net

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. This can be achieved by minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives.

Potential Sustainable Synthetic Approaches:

ApproachCatalyst/ReagentAdvantages
Palladium-catalyzed ThioetherificationPd complexes with specialized ligandsHigh efficiency and functional group tolerance. nih.govrsc.org
Copper-catalyzed C-S CouplingInexpensive and abundant copper saltsCost-effective and environmentally friendly. nih.govorganic-chemistry.org
Nickel-catalyzed Cross-CouplingEarth-abundant nickel catalystsAvoidance of precious metals. acs.orgresearchgate.net
Photoredox CatalysisOrganic dyes or metal complexesMild reaction conditions using visible light. 3s-tech.net

Exploration of Novel Reactivity Patterns for the Bromine and Methylthio Groups

The bromine atom and the methylthio group on the aromatic ring of this compound offer a rich playground for exploring novel chemical transformations. A systematic investigation of the reactivity of these functional groups, both individually and in concert, could lead to the synthesis of a diverse range of new molecules.

Bromine Group Reactivity:

The aryl bromide moiety is a versatile handle for a wide array of cross-coupling reactions. Future research should focus on systematically exploring its participation in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, leading to substituted anilines.

Heck Reaction: Vinylation with alkenes to introduce new carbon-carbon double bonds.

Methylthio Group Reactivity:

The methylthio group is not merely a passive substituent. Its reactivity offers several avenues for further functionalization:

Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov These oxidized derivatives would have significantly different electronic properties and could serve as valuable building blocks for further synthesis. The development of chemoselective oxidation methods that leave the rest of the molecule intact would be a key challenge. nih.govthieme-connect.deresearchgate.net

Displacement: Under certain conditions, the methylthio group can act as a leaving group, allowing for its replacement with other nucleophiles. nih.gov Investigating the scope of this displacement reaction could open up new synthetic pathways.

Advanced Applications in Supramolecular Chemistry Research

The structural features of this compound make it an attractive candidate for applications in supramolecular chemistry and crystal engineering.

Potential Supramolecular Applications:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms to direct the self-assembly of molecules in the solid state. nsf.gov Systematic studies of co-crystallization with various halogen bond acceptors could lead to the formation of novel supramolecular architectures with interesting properties.

Metal-Organic Frameworks (MOFs): The thioether group can act as a ligand to coordinate with metal ions. rsc.orgrsc.orgfigshare.comresearchgate.net Derivatives of this compound, particularly the corresponding carboxylic acid, could be employed as organic linkers for the synthesis of new MOFs. These materials could exhibit interesting properties for applications in gas storage, catalysis, or sensing. acs.org

Self-Assembly: The interplay of halogen bonding, π-π stacking of the aromatic rings, and potential coordination through the sulfur atom could lead to complex and predictable self-assembly in solution and in the solid state.

Integration with Flow Chemistry and Automated Synthesis Research Methodologies

To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies is essential.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. nih.govresearchgate.netbeilstein-journals.orgyoutube.comacs.org

Potential Advantages of Flow Synthesis:

ParameterBenefit
SafetySmall reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates.
EfficiencyPrecise control over reaction parameters often leads to higher yields and purities. researchgate.net
ScalabilityContinuous processing allows for the production of larger quantities of material without changing the reactor setup. nih.gov
IntegrationFlow reactors can be readily coupled with in-line purification and analysis techniques for real-time optimization.

Future research should focus on translating the synthesis of this compound and its subsequent derivatization reactions into continuous flow processes. The use of microreactors could be particularly beneficial for optimizing reaction conditions and screening catalyst performance. rsc.orgnih.gov

Automated Synthesis:

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. nih.govsigmaaldrich.comresearchgate.netyoutube.com By combining automated liquid handling with parallel reaction vessels, a large number of different building blocks can be coupled to the core structure in a high-throughput manner. This approach would be particularly valuable for exploring the scope of the cross-coupling reactions mentioned in section 8.2 and for rapidly identifying derivatives with desired properties.

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-2-(methylthio)benzoate, and what factors influence reagent selection?

The compound is typically synthesized via esterification of 4-bromo-2-(methylthio)benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions . Alternatively, nucleophilic substitution on a pre-functionalized benzoate framework may employ bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures to minimize side reactions . Key factors include protecting the methylthio group from oxidation and optimizing reaction time to prevent hydrolysis of the ester moiety.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify the methylthio group (δ ~2.5 ppm for S-CH₃) and aromatic protons influenced by bromine (deshielded para to Br) .
  • IR Spectroscopy : Ester carbonyl stretching (~1720 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 275 (C₉H₉BrO₂S) with fragmentation patterns confirming substituent positions.

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents and moisture. The methylthio group is susceptible to oxidation, necessitating strict exclusion of peroxides or strong acids .

Advanced Research Questions

Q. How do electronic effects of bromine and methylthio groups influence reactivity in cross-coupling reactions?

The para-bromine exerts an electron-withdrawing inductive effect, activating the ring for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, the ortho-methylthio group donates electrons via resonance, creating competing regioselectivity. This dual effect requires tailored ligands (e.g., SPhos) and base selection (e.g., Cs₂CO₃) to enhance oxidative addition efficiency at the C-Br bond . Comparative studies with chloro analogs show slower kinetics but higher yields due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

Discrepancies often arise from solvent polarity and catalyst choice. For example:

  • In SNAr reactions , DMSO enhances nucleophilicity at the bromine-adjacent position, while DMF favors methylthio-directed pathways .
  • Directed ortho-metalation (DoM) using LiTMP selectively deprotonates positions meta to methylthio, enabling precise functionalization .

Q. How does the methylthio group modulate biological interactions in enzyme inhibition studies?

The methylthio moiety acts as a soft nucleophile, scavenging electrophilic metabolites (e.g., reactive oxygen species) and inhibiting cytochrome P450 enzymes. This activity is pH-dependent, with enhanced thiolate formation under physiological conditions improving binding to catalytic cysteine residues . Comparative assays with methoxy analogs show reduced off-target effects but lower potency .

Q. What methodologies optimize regioselectivity in photochemical reactions?

UV irradiation in acetonitrile promotes homolytic C-Br bond cleavage, generating aryl radicals that couple with alkenes. Adding thiophiles (e.g., TEMPO) suppresses methylthio oxidation, while chiral ligands (e.g., BINAP) induce enantioselectivity in radical trapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.